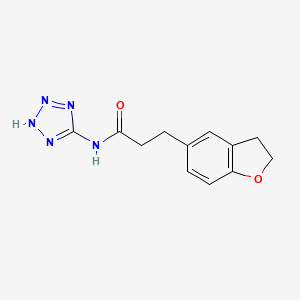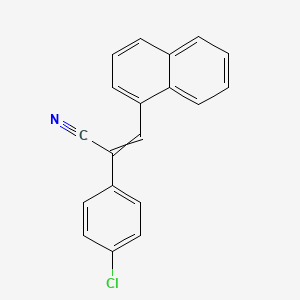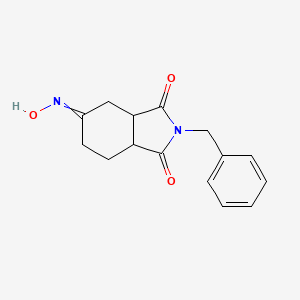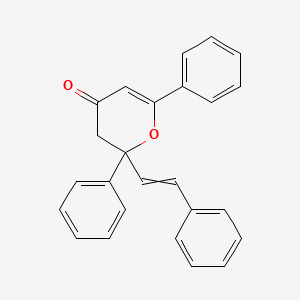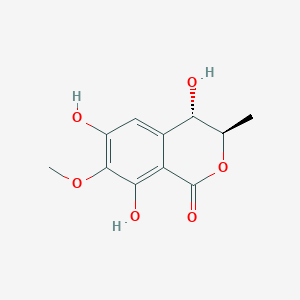
Lignicol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lignicol is a complex organic compound primarily derived from lignin, a major component of lignocellulosic biomass. Lignin is an alkyl-aromatic polymer found in the cell walls of terrestrial plants, providing structure and rigidity . This compound, as a derivative of lignin, inherits many of its parent compound’s properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Lignicol can be synthesized through several methods, including acidolysis, reductive depolymerization, and catalytic hydrogenolysis. One common method involves the acid-catalyzed degradation of lignin using sulfuric acid or triflic acid, which cleaves the β-O-4 linkages in lignin to produce this compound . Another method involves the use of tetrahydrofuran (THF) and water to produce lignin nanoparticles through dialysis .
Industrial Production Methods
Industrial production of this compound often involves the use of biorefineries where lignocellulosic biomass is processed. The kraft pulping process, for example, produces lignin as a by-product, which can then be converted into this compound through various chemical treatments . The solvent-shifting method is also employed to produce lignin nanoparticles, which can be further processed into this compound .
Chemical Reactions Analysis
Types of Reactions
Lignicol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or oxygen in the presence of catalysts.
Reduction: Reductive depolymerization using hydrogen donors and catalysts like palladium or nickel.
Substitution: Electrophilic substitution reactions where functional groups are introduced into the aromatic ring of this compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, and metal catalysts.
Reduction: Hydrogen gas, palladium, nickel, and other hydrogenation catalysts.
Substitution: Halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions include various phenolic compounds, aldehydes, and ketones .
Scientific Research Applications
Lignicol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of fine chemicals and polymers.
Biology: Studied for its role in plant cell wall structure and its interactions with enzymes.
Medicine: Investigated for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the production of biofuels, bioplastics, and other value-added products.
Mechanism of Action
Lignicol exerts its effects through various molecular mechanisms. It interacts with enzymes such as laccases and peroxidases, which catalyze its breakdown and transformation . The compound’s aromatic structure allows it to participate in electron transfer reactions, making it effective in oxidative and reductive processes .
Comparison with Similar Compounds
Lignicol is unique compared to other lignin derivatives due to its specific structural properties and reactivity. Similar compounds include:
Cellulose: Another major component of lignocellulosic biomass, but with a simpler structure and different reactivity.
Hemicellulose: A polysaccharide found in plant cell walls, which is more easily hydrolyzed compared to lignin.
This compound’s unique properties make it a valuable compound for various applications, distinguishing it from other lignocellulosic derivatives.
Properties
Molecular Formula |
C11H12O6 |
|---|---|
Molecular Weight |
240.21 g/mol |
IUPAC Name |
(3R,4S)-4,6,8-trihydroxy-7-methoxy-3-methyl-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C11H12O6/c1-4-8(13)5-3-6(12)10(16-2)9(14)7(5)11(15)17-4/h3-4,8,12-14H,1-2H3/t4-,8-/m1/s1 |
InChI Key |
ZLLQQKITWRWKTD-SPGJFGJESA-N |
Isomeric SMILES |
C[C@@H]1[C@H](C2=CC(=C(C(=C2C(=O)O1)O)OC)O)O |
Canonical SMILES |
CC1C(C2=CC(=C(C(=C2C(=O)O1)O)OC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6aR,8R,9S,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,9,10,10a-hexahydrobenzo[c]chromene-1,8-diol](/img/structure/B14089509.png)
![Methyl 4-[7-fluoro-2-(4-methoxybenzyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14089510.png)
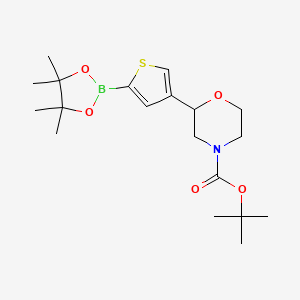
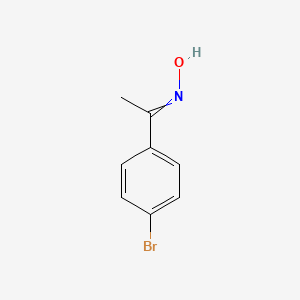
![2-(4-benzylpiperazin-1-yl)-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B14089520.png)
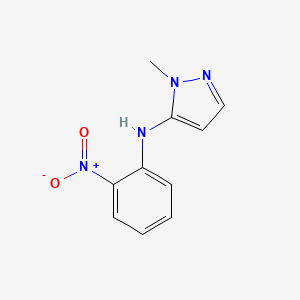
![N-({7-chloro-2H,3H-[1,4]dioxino[2,3-b]pyridin-8-yl}methylidene)hydroxylamine](/img/structure/B14089532.png)


